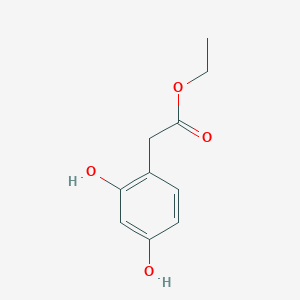

Ethyl 2,4-dihydroxyphenylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,4-dihydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6,11-12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADHUKQASVRNQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3070678 | |

| Record name | Benzeneacetic acid, 2,4-dihydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67828-62-0 | |

| Record name | Ethyl 2,4-dihydroxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67828-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4-dihydroxyphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067828620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 2,4-dihydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 2,4-dihydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4-dihydroxyphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2,4-DIHYDROXYPHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877NUJ7ZJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 2,4-dihydroxyphenylacetate: A Review of Available Technical Data

CAS Number: 67828-62-0 Molecular Formula: C₁₀H₁₂O₄ Molecular Weight: 196.20 g/mol

This technical guide provides a summary of the currently available information on Ethyl 2,4-dihydroxyphenylacetate. It is intended for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of this compound. It is important to note that detailed experimental data and biological studies on this specific isomer are limited in publicly accessible scientific literature.

Physicochemical Properties

| Property | Value | Source/Notes |

| Appearance | Off-white to light yellow powder | [1] |

| Purity | ≥98% to 99% | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectral Data

Specific experimental spectral data (NMR, IR, MS) for this compound are not widely published. Researchers interested in this compound would likely need to perform their own spectral analysis for structural confirmation.

Synthesis and Natural Occurrence

Synthesis: A definitive, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, a patent exists outlining the synthesis of the parent compound, 2,4-dihydroxyphenylacetic acid, which could serve as a precursor for the ethyl ester. The synthesis of the parent acid involves the condensation of m-bromophenol and glyoxylic acid, followed by reduction and hydroxylation. Esterification of the resulting carboxylic acid would be the logical final step to obtain the ethyl ester.

Natural Occurrence: this compound has been reported to be isolated from the herbs of Diploclisia glaucescens.[2]

Biological Activity and Safety

Biological Activity: There is a significant lack of information regarding the specific biological activity, mechanism of action, and pharmacological profile of this compound. Studies on related isomers, such as Ethyl 4-hydroxyphenylacetate, have suggested potential as a selective inhibitor of monoamine oxidase A. Another related compound, Ethyl 3,4-dihydroxybenzoate, has been investigated for its ability to potentiate antibiotic activity by inhibiting bacterial efflux pumps. However, it is not possible to extrapolate these findings to this compound without dedicated experimental evidence.

Safety Information: A specific Safety Data Sheet (SDS) for this compound (CAS 67828-62-0) is not readily available from major chemical suppliers. Safety information for related compounds, such as 3,4-Dihydroxyphenylacetic acid and Ethyl 4-hydroxyphenylacetate, indicates potential for skin, eye, and respiratory irritation.[3][4][5] Standard laboratory safety precautions, including the use of personal protective equipment, are strongly advised when handling this compound.

Experimental Protocols and Methodologies

Due to the limited published research on this compound, detailed experimental protocols for its use in biological assays or for the characterization of its activity are not available.

Signaling Pathways and Experimental Workflows

There is currently no information available in the scientific literature to suggest the involvement of this compound in any specific signaling pathways. Consequently, the creation of diagrams for signaling pathways or experimental workflows is not possible at this time.

Logical Relationship for Synthesis:

The following diagram illustrates a potential logical workflow for the synthesis of this compound based on the synthesis of its parent acid.

Caption: Potential Synthesis Workflow for this compound.

Conclusion

This compound is a compound for which there is a notable lack of comprehensive technical data in the public domain. While its basic chemical identity is established, critical information regarding its physicochemical properties, spectral characteristics, biological activity, and safety profile is largely unavailable. The information that does exist often pertains to its isomers or parent compounds, and such data should be used with caution as a direct representation of the properties of this compound. Further research is required to fully characterize this compound and to determine its potential for applications in drug development and other scientific fields.

References

What are the physical and chemical properties of Ethyl 2,4-dihydroxyphenylacetate?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-dihydroxyphenylacetate is a phenolic compound naturally occurring in the plant species Diploclisia glaucescens. As a member of the dihydroxyphenylacetate class, it holds potential for investigation in various research and drug development applications. This technical guide provides a summary of the known physical and chemical properties of this compound, alongside predicted data based on analogous compounds. It also outlines general experimental protocols for the synthesis and purification of similar phenolic esters and discusses potential biological activities and signaling pathways associated with this class of molecules. Due to the limited availability of direct experimental data for this specific compound, this guide serves as a foundational resource to inform future research endeavors.

Chemical and Physical Properties

Direct experimental data for the physical properties of this compound is limited in publicly accessible databases. The following tables summarize the known identifiers and predicted physicochemical properties.

Identification

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 67828-62-0 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| Synonyms | Ethyl 2-(2,4-dihydroxyphenyl)acetate, Benzeneacetic acid, 2,4-dihydroxy-, ethyl ester | [2] |

| Natural Source | Diploclisia glaucescens | - |

Predicted Physicochemical Properties

The following properties have been predicted using computational models due to the absence of comprehensive experimental data.

| Property | Predicted Value | Notes |

| Boiling Point | 346.2 ± 11.0 °C | Predicted |

| Density | 1.260 ± 0.06 g/cm³ | Predicted |

| pKa | 9.51 ± 0.35 | Predicted |

| LogP | 1.134 | Estimated |

Appearance: Off-white to light yellow powder has been noted by some suppliers.

Solubility: While specific solubility data is unavailable, as a phenolic ester, it is expected to be soluble in polar organic solvents such as ethanol (B145695), methanol, acetone, and ethyl acetate (B1210297), with limited solubility in water and nonpolar solvents like hexane (B92381).

Spectroscopic Data (Predicted)

No experimental spectra for this compound are readily available. The following are predicted spectral characteristics based on the analysis of its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Signals expected in the range of 6.0-7.5 ppm, showing coupling patterns characteristic of a 1,2,4-trisubstituted benzene (B151609) ring.

-

Methylene (B1212753) Protons (-CH₂-): A singlet is expected around 3.5-4.0 ppm for the methylene group adjacent to the carbonyl and aromatic ring.

-

Ethyl Ester Protons (-OCH₂CH₃): A quartet around 4.1-4.3 ppm for the -OCH₂- group and a triplet around 1.2-1.4 ppm for the -CH₃ group.

-

Hydroxyl Protons (-OH): Two broad singlets, which may appear at various chemical shifts depending on the solvent and concentration, are expected for the two phenolic hydroxyl groups.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (C=O): A signal is anticipated in the region of 170-175 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (100-160 ppm). The carbons bearing the hydroxyl groups will be shifted downfield.

-

Methylene Carbon (-CH₂-): A signal around 40-45 ppm is predicted for the methylene carbon.

-

Ethyl Ester Carbons (-OCH₂CH₃): A signal for the -OCH₂- carbon is expected around 60-65 ppm, and a signal for the -CH₃ carbon around 14-15 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl groups.

-

C-H Stretching (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm⁻¹.

-

C=O Stretching (Ester): A strong, sharp absorption band around 1715-1735 cm⁻¹.

-

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region, corresponding to the ester and phenol (B47542) C-O bonds.

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion Peak (M⁺): Expected at m/z = 196.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the ethyl group (-C₂H₅, m/z = 29). Cleavage of the C-C bond between the methylene group and the aromatic ring could also occur.

Experimental Protocols (General Methodologies)

Specific, validated experimental protocols for this compound are not available. The following sections describe general methodologies for the synthesis and purification of similar phenolic compounds that can be adapted for this target molecule.

Synthesis: Fischer Esterification of 2,4-Dihydroxyphenylacetic Acid

A common method for the synthesis of ethyl esters from carboxylic acids is the Fischer esterification.

Reaction:

2,4-Dihydroxyphenylacetic Acid + Ethanol ⇌ this compound + Water (in the presence of an acid catalyst)

Materials:

-

2,4-Dihydroxyphenylacetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or other acid catalyst)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Distilled water

Procedure:

-

To a round-bottom flask, add 2,4-dihydroxyphenylacetic acid and an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with distilled water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Caption: General workflow for the synthesis of this compound via Fischer Esterification.

Purification: Column Chromatography

The crude product can be purified using silica (B1680970) gel column chromatography.

Materials:

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Crude this compound

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent (e.g., a hexane/ethyl acetate mixture).

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Caption: Workflow for the purification of this compound by column chromatography.

Biological Activity and Signaling Pathways

While there is no specific research on the biological activities of this compound, its natural source, Diploclisia glaucescens, has been traditionally used in folk medicine for various ailments.[3] Phytochemical analyses of this plant have revealed the presence of tannins, alkaloids, proteins, and other bioactive compounds.[3]

Phenolic compounds, as a broad class, are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[4][5][6] The mechanisms underlying these activities often involve the modulation of key cellular signaling pathways.

Potential Anti-inflammatory Signaling Pathways

Phenolic compounds can influence inflammatory responses by interacting with several signaling cascades. A generalized representation of these interactions is depicted below. It is important to note that this is a general model, and the specific effects of this compound have not been experimentally determined.

References

Unveiling Ethyl 2,4-dihydroxyphenylacetate: A Technical Guide to its Natural Sourcing and Isolation from Diploclisia glaucescens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing and isolation of Ethyl 2,4-dihydroxyphenylacetate, a phenolic compound found in the medicinal plant Diploclisia glaucescens. While this plant is a known source of this compound, this guide also furnishes a detailed, generalized experimental protocol for its isolation, alongside a review of its potential biological activities and associated signaling pathways based on current scientific understanding of related phenolic compounds.

Natural Source: Diploclisia glaucescens

Diploclisia glaucescens (Blume) Diels, a member of the Menispermaceae family, is a climbing shrub found in Southeast Asia. Traditionally, various parts of this plant have been used in folk medicine. Phytochemical investigations have revealed a diverse array of secondary metabolites within D. glaucescens, including triterpenoids, ecdysteroids, and various phenolic compounds. Among these is this compound, a compound of interest for its potential pharmacological activities.

Experimental Protocol for Isolation

While a specific, detailed protocol for the isolation of this compound from Diploclisia glaucescens is not extensively documented in publicly available literature, a general methodology can be adapted from established procedures for isolating other chemical constituents from this plant. The following protocol outlines a logical workflow for the extraction, fractionation, and purification of this target compound.

2.1. Plant Material Collection and Preparation

-

Collection: The stems or leaves of Diploclisia glaucescens should be collected and authenticated by a plant taxonomist.

-

Preparation: The collected plant material is washed, shade-dried, and then pulverized into a coarse powder to increase the surface area for efficient extraction.

2.2. Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically 95% ethanol, using a Soxhlet apparatus or maceration with intermittent shaking.

-

Concentration: The resulting ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.3. Fractionation

The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

-

n-Hexane Fractionation: To remove non-polar constituents like fats and waxes.

-

Ethyl Acetate (B1210297) Fractionation: this compound, being a moderately polar phenolic compound, is expected to be predominantly present in this fraction.

-

n-Butanol Fractionation: To isolate more polar compounds.

The ethyl acetate fraction is collected and concentrated.

2.4. Chromatographic Purification

The concentrated ethyl acetate fraction is subjected to chromatographic techniques for the isolation of the pure compound.

-

Column Chromatography: The fraction is loaded onto a silica (B1680970) gel column and eluted with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, such as a methanol-water or acetonitrile-water gradient.

2.5. Characterization

The purified this compound is characterized using spectroscopic methods to confirm its structure.

Figure 1. Generalized workflow for the isolation of this compound.

Data Presentation

Due to the limited availability of specific quantitative data for the isolation of this compound from D. glaucescens, the following tables present representative spectroscopic data for the parent compound, 2,4-dihydroxyphenylacetic acid, and the related isomer, Ethyl 4-hydroxyphenylacetate, which can serve as a reference for characterization.

Table 1: Spectroscopic Data for 2,4-Dihydroxyphenylacetic Acid

| Technique | Data |

| ¹H NMR | Representative shifts (ppm): Aromatic protons (~6.2-7.0), Methylene protons (~3.5) |

| ¹³C NMR | Representative shifts (ppm): Carbonyl (~175), Aromatic carbons (~102-157), Methylene carbon (~35) |

| Mass Spec. | Molecular Ion [M+H]⁺: m/z 169.04 |

Table 2: Spectroscopic Data for Ethyl 4-hydroxyphenylacetate

| Technique | Data |

| ¹H NMR | Representative shifts (ppm): Aromatic protons (~6.7-7.1), Ethyl quartet (~4.1), Methylene singlet (~3.5), Ethyl triplet (~1.2) |

| ¹³C NMR | Representative shifts (ppm): Carbonyl (~172), Aromatic carbons (~115-155), Ethyl CH₂ (~61), Methylene carbon (~40), Ethyl CH₃ (~14) |

| Mass Spec. | Molecular Ion [M]⁺: m/z 180.08 |

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are scarce. However, based on the known activities of other simple phenolic compounds and dihydroxyphenylacetate derivatives, several potential areas of pharmacological interest can be inferred.

4.1. Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The dihydroxy substitution on the phenyl ring of this compound suggests it may possess significant antioxidant potential. This activity is crucial in combating oxidative stress, which is implicated in numerous chronic diseases.

4.2. Anti-inflammatory Activity

Many phenolic compounds exhibit anti-inflammatory effects by modulating key signaling pathways. It is plausible that this compound could influence inflammatory responses through the inhibition of pro-inflammatory enzymes and cytokines.

4.3. Potential Modulation of Signaling Pathways

Simple phenolic compounds have been shown to interact with various cellular signaling pathways. The potential pathways that could be modulated by this compound include:

-

Nuclear Factor-kappa B (NF-κB) Pathway: A key regulator of inflammation. Inhibition of this pathway would lead to a downregulation of pro-inflammatory gene expression.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways are involved in cellular processes such as proliferation, differentiation, and apoptosis. Modulation of MAPK signaling could have implications in cancer and inflammatory diseases.

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: This is a critical pathway in the cellular defense against oxidative stress. Activation of Nrf2 by phenolic compounds can lead to the upregulation of antioxidant and detoxification enzymes.

Figure 2. Potential signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound from Diploclisia glaucescens represents a promising natural product for further investigation. The generalized isolation protocol provided in this guide offers a starting point for researchers to obtain this compound for pharmacological studies. Future research should focus on optimizing the isolation procedure to improve yields, conducting comprehensive spectroscopic analysis for full structural elucidation, and performing in-depth biological assays to validate its antioxidant, anti-inflammatory, and other potential therapeutic activities, as well as to elucidate the specific signaling pathways involved. Such studies will be crucial in unlocking the full therapeutic potential of this natural compound for drug development.

The Rising Therapeutic Potential of Dihydroxyphenylacetate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroxyphenylacetate derivatives, a class of phenolic compounds, are emerging as significant players in the quest for novel therapeutic agents. This technical guide provides an in-depth analysis of their potential biological activities, with a primary focus on their antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. Drawing from a comprehensive review of preclinical data, this document summarizes key quantitative findings, details essential experimental methodologies, and elucidates the underlying signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development, aiming to accelerate the translation of these promising compounds from the laboratory to clinical applications.

Core Biological Activities of Dihydroxyphenylacetate Derivatives

Dihydroxyphenylacetate derivatives, including the well-studied 3,4-dihydroxyphenylacetic acid (DOPAC) and 2,5-dihydroxyphenylacetic acid (homogentisic acid), exhibit a range of biological effects primarily attributed to their catechol or hydroquinone (B1673460) structures. These moieties confer potent antioxidant properties, which are believed to be the foundation for their other therapeutic activities.

Antioxidant Activity

The capacity of dihydroxyphenylacetate derivatives to scavenge free radicals and mitigate oxidative stress is a cornerstone of their biological profile. This activity is crucial in preventing cellular damage implicated in a multitude of chronic diseases.

Table 1: Antioxidant Activity of Dihydroxyphenylacetate Derivatives

| Compound/Derivative | Assay | IC50/EC50 (µM) | Reference Compound | IC50/EC50 (µM) | Source |

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | DPPH Radical Scavenging | >100 | Quercetin (B1663063) | - | [1] |

| Amidoester derivative of DOPAC | DPPH Radical Scavenging | 17 | - | - | [2] |

| 3,4,5-Trihydroxyphenylacetamide derivatives | DPPH Radical Scavenging | More potent than Vitamin C | Vitamin C | - | [3] |

| (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone (B14566708) | DPPH Radical Scavenging | Potent | BHA, BHT, α-tocopherol, Trolox | - | [4] |

| 3,5-dihydroxy benzoic acid | DPPH Radical Scavenging | High Activity | - | - | [5] |

| Gentisic acid (2,5-dihydroxybenzoic acid) | DPPH Radical Scavenging | High Activity | - | - | [5] |

| 3,4-dihydroxybenzoic acid | DPPH Radical Scavenging | High Activity | - | - | [5] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Dihydroxyphenylacetate derivatives have demonstrated the ability to modulate inflammatory responses, primarily by inhibiting the production of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of Dihydroxyphenylacetate Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Effect | Source |

| 3,4-Dihydroxyphenylacetic acid (DHAA) | T2D mice | In vivo | - | Decreased LPS and IL-6, increased IL-10 | [6] |

| Dihydrocaffeic acid (DHCA) | Raw264.7 macrophages | LPS-induced gene expression | - | Down-regulation of inflammatory genes | [7] |

Neuroprotective Effects

The potential to protect neurons from damage and degeneration positions dihydroxyphenylacetate derivatives as promising candidates for the treatment of neurodegenerative diseases. Their antioxidant and anti-inflammatory properties are key to this neuroprotective action.

Table 3: Neuroprotective Activity of Dihydroxyphenylacetate Derivatives

| Compound/Derivative | Cell Line | Assay | Effect | Source |

| Dopamine (B1211576) (precursor of DOPAC) | SH-SY5Y neuroblastoma cells | Cytotoxicity | Induced cytotoxicity, reversed by antioxidants | [8] |

| alpha-Synuclein (related to dopamine metabolism) | SH-SY5Y neuroblastoma cells | Dopamine toxicity | Increased resistance to oxidative insults | [9] |

Anticancer Activity

Emerging evidence suggests that some dihydroxyphenylacetate derivatives possess antiproliferative and cytotoxic effects against various cancer cell lines, opening new avenues for cancer therapy research.

Table 4: Anticancer Activity of Dihydroxyphenylacetate Derivatives

| Compound/Derivative | Cell Line(s) | IC50 (µM) | Source |

| Caffeic acid 3,4-dihydroxyphenethyl ester | 56-cell line panel | Varied | [10] |

| Tetrazole-hydrazone derivatives | A549 and C6 | Significant activity | [11] |

| Indole-based caffeic acid amides | Various | 50.98 - 136.8 | [12] |

| Sulfurated derivatives of caffeic and ferulic acids | HCT-116 | Micromolar range | [13] |

Key Signaling Pathways

The biological activities of dihydroxyphenylacetate derivatives are mediated through the modulation of specific intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Dihydroxyphenylacetate derivatives are thought to exert their anti-inflammatory effects by inhibiting this pathway, thereby reducing the expression of pro-inflammatory genes.

CREB/BDNF Signaling Pathway in Neuroprotection

The cAMP response element-binding protein (CREB) and Brain-Derived Neurotrophic Factor (BDNF) pathway is critical for neuronal survival, growth, and synaptic plasticity. Activation of this pathway by dihydroxyphenylacetate derivatives may underlie their neuroprotective effects.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the comparative evaluation of dihydroxyphenylacetate derivatives. This section details the methodologies for key in vitro assays.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727) (e.g., 0.1 mM).

-

Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the test compound or standard to the DPPH solution.

-

Include a control well with methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

-

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Anti-inflammatory Activity)

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

-

Assay Procedure:

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

-

NO Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Calculate the nitrite (B80452) concentration from a sodium nitrite standard curve.

-

Determine the IC50 value for the inhibition of NO production.

-

MTT Assay for Cell Viability (Neuroprotection and Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture and Treatment:

-

Neuroprotection: Culture neuronal cells (e.g., SH-SY5Y) and treat them with a neurotoxin (e.g., 6-hydroxydopamine or MPP+) in the presence or absence of the test compound.

-

Anticancer: Culture cancer cells (e.g., HeLa, MCF-7) and treat them with various concentrations of the test compound.

-

-

Assay Procedure:

-

After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan (B1609692) crystals.

-

-

Data Analysis:

-

Measure the absorbance at a wavelength between 540 and 590 nm.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value for cytotoxicity or the EC50 value for neuroprotection.

-

Experimental and Synthesis Workflows

Systematic workflows are crucial for the efficient screening and development of dihydroxyphenylacetate derivatives.

Conclusion and Future Directions

Dihydroxyphenylacetate derivatives represent a promising class of compounds with multifaceted biological activities. Their potent antioxidant and anti-inflammatory properties provide a strong foundation for their therapeutic potential in a wide range of diseases, including neurodegenerative disorders and cancer. The synthesis of ester and amide derivatives has shown to enhance their biological efficacy, offering a viable strategy for lead optimization.

Future research should focus on:

-

Expanding the chemical library: Synthesizing and screening a broader range of dihydroxyphenylacetate derivatives to establish comprehensive structure-activity relationships.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

-

In vivo efficacy and safety profiling: Evaluating the therapeutic potential and toxicological profile of lead compounds in relevant animal models of disease.

-

Pharmacokinetic studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives to optimize their drug-like characteristics.

The continued investigation of dihydroxyphenylacetate derivatives holds significant promise for the development of novel and effective therapies for some of the most challenging diseases of our time.

References

- 1. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel and efficient synthesis of 3,4-dihydroxyphenylacetic ester and amide derivatives/conjugates and assessment of their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dopamine- and L-beta-3,4-dihydroxyphenylalanine hydrochloride (L-Dopa)-induced cytotoxicity towards catecholaminergic neuroblastoma SH-SY5Y cells. Effects of oxidative stress and antioxidative factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alpha-Synuclein protects SH-SY5Y cells from dopamine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of caffeic acid 3,4-dihydroxyphenethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. air.unimi.it [air.unimi.it]

A Guide to the Thermogravimetric Analysis of Ethyl 2,4-dihydroxyphenylacetate

Introduction

Ethyl 2,4-dihydroxyphenylacetate is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.2 g/mol .[1][2][3] Understanding its thermal behavior is crucial for predicting its stability during storage, processing, and formulation.

Experimental Protocol: Thermogravimetric Analysis

A detailed experimental protocol is essential for obtaining reproducible and accurate TGA data. The following procedure outlines the key steps for the analysis of this compound.

1. Instrumentation and Calibration:

-

A calibrated thermogravimetric analyzer is required. Calibration should be performed for mass and temperature using certified reference materials.

2. Sample Preparation:

-

Ensure the this compound sample is pure and dry.[1]

-

Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Record the exact sample weight.

3. Experimental Conditions:

-

Atmosphere: The analysis can be conducted under an inert atmosphere (e.g., nitrogen or argon) or an oxidative atmosphere (e.g., air or oxygen), depending on the desired information. An inert atmosphere is typically used to study thermal decomposition without oxidation.

-

Flow Rate: A constant gas flow rate of 20-50 mL/min is recommended.

-

Heating Rate: A linear heating rate of 10 °C/min is a common starting point. Different heating rates can be used to study the kinetics of decomposition.

-

Temperature Range: A typical temperature range for organic compounds is from ambient temperature to 600-800 °C.

4. Data Acquisition:

-

The instrument will record the sample mass as a function of temperature and time.

-

The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its derivative, the DTG curve (rate of mass change vs. temperature).

Data Presentation

The quantitative data obtained from the TGA experiment should be summarized in a clear and structured table. This allows for easy comparison and interpretation of the results.

| Parameter | Value (°C) | Mass Loss (%) |

| Onset Temperature (Tonset) | ||

| Peak Decomposition Temperature (Tpeak) | ||

| Final Temperature (Tfinal) | ||

| Residual Mass at 600 °C |

-

Tonset: The temperature at which significant mass loss begins.

-

Tpeak: The temperature at which the maximum rate of mass loss occurs, determined from the peak of the DTG curve.

-

Tfinal: The temperature at which the decomposition step is complete.

-

Mass Loss (%): The percentage of the initial sample mass lost during a specific decomposition step.

-

Residual Mass (%): The percentage of the initial sample mass remaining at the end of the experiment.

Visualizing the Experimental Workflow and a Hypothetical Decomposition Pathway

Diagrams are powerful tools for visualizing complex processes. The following diagrams, created using the DOT language, illustrate the experimental workflow for TGA and a hypothetical thermal decomposition pathway for this compound.

References

A Technical Guide to the Mechanisms of Action of Phenolic Compounds

Introduction

Phenolic compounds are a diverse group of secondary metabolites found ubiquitously in plants, playing a crucial role in their defense mechanisms against pathogens and oxidative stress.[1][2] For researchers, scientists, and drug development professionals, these compounds represent a significant reservoir of bioactive molecules with therapeutic potential. Their well-documented health benefits, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, are attributed to a variety of complex mechanisms of action.[3][4][5] This technical guide provides an in-depth exploration of these core mechanisms, supported by experimental protocols, quantitative data, and detailed signaling pathway diagrams to facilitate a comprehensive understanding for research and development applications.

Core Antioxidant Mechanisms

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous chronic diseases. Phenolic compounds are potent antioxidants that can mitigate oxidative damage through several key mechanisms.[1][6]

Primary Mechanisms of Antioxidant Action:

-

Radical Scavenging: The primary antioxidant activity of phenolic compounds stems from their ability to donate a hydrogen atom or an electron to neutralize free radicals, a process known as radical scavenging.[6][7] The efficacy of this action is largely determined by the structure of the phenolic compound, including the number and position of hydroxyl groups.[8] This can occur via two main pathways:

-

Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), neutralizing it and forming a stable phenoxyl radical (ArO•).

-

Single Electron Transfer (SET): The phenolic compound donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion.[3]

-

-

Metal Ion Chelation: Certain phenolic compounds can bind to transition metal ions like iron and copper, which are known to catalyze the formation of ROS. By chelating these metals, phenolics prevent them from participating in oxidative reactions.[3][6][7]

-

Enzyme Modulation: Phenolics can inhibit the activity of enzymes that generate ROS, such as xanthine (B1682287) oxidase, and can also induce the expression of antioxidant enzymes, further bolstering the cellular defense system.[6]

References

- 1. jscholarpublishers.com [jscholarpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preventing Microbial Infections with Natural Phenolic Compounds [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. onlyplants.hr [onlyplants.hr]

- 8. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

Methodological & Application

Synthesis of Ethyl 2,4-dihydroxyphenylacetate from 2,4-dihydroxyphenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ethyl 2,4-dihydroxyphenylacetate from 2,4-dihydroxyphenylacetic acid via Fischer esterification. This method is a classic and effective approach for the esterification of carboxylic acids. The provided protocol is based on established chemical principles and is intended to serve as a comprehensive guide for laboratory synthesis.

Introduction

This compound is a phenolic compound that can be isolated from the herb Diploclisia glaucescens.[1] In the field of drug development, chemical intermediates are crucial building blocks for the synthesis of active pharmaceutical ingredients (APIs).[2][3] The synthesis of esters, such as this compound, is a fundamental transformation in medicinal chemistry, often utilized to modify the physicochemical properties of a molecule to enhance its biological activity or pharmacokinetic profile. Fischer esterification is a widely used, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[4][5] The reaction is reversible, and therefore, conditions are often optimized to drive the equilibrium towards the product side.[6][7]

Principle of the Method

The synthesis of this compound is achieved through the Fischer esterification of 2,4-dihydroxyphenylacetic acid with ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is heated under reflux to increase the reaction rate. The use of a large excess of ethanol serves both as the reactant and the solvent, which helps to shift the reaction equilibrium towards the formation of the ester product.

The reaction scheme is as follows:

2,4-dihydroxyphenylacetic acid + Ethanol ⇌ this compound + Water

Experimental Protocol

This protocol outlines the laboratory-scale synthesis of this compound.

Materials and Reagents:

-

2,4-dihydroxyphenylacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate

-

Deionized water

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,4-dihydroxyphenylacetic acid.

-

Add a significant excess of absolute ethanol to the flask. The ethanol will act as both the solvent and the reactant.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Add a few boiling chips to the flask to ensure smooth boiling.

-

Reflux: Attach a reflux condenser to the round-bottom flask and place the setup in a heating mantle. Heat the mixture to a gentle reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as determined by TLC or after a set time), allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid. Be cautious as this will produce carbon dioxide gas. Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water to remove any remaining salts.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary to achieve high purity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the exact yield may vary depending on the specific reaction scale and conditions.

| Parameter | Value | Reference |

| Starting Material | 2,4-dihydroxyphenylacetic acid | |

| Reagent | Absolute Ethanol | |

| Catalyst | Concentrated Sulfuric Acid | [4][5] |

| Reaction Type | Fischer Esterification | [4][5] |

| Reaction Temperature | Reflux | |

| Purity of Commercial Product | ≥98% | [8] |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules for drug discovery. Its phenolic and ester functional groups provide reactive handles for further chemical modifications. For instance, derivatives of dihydroxybenzoic acids have been investigated for their antimicrobial and antiproliferative activities.[9] The core structure of dihydroxyphenylacetic acid is found in various biologically active compounds, and its ester derivatives can be used to create libraries of compounds for screening against various biological targets. The esterification of the carboxylic acid can modulate properties such as lipophilicity, which is a critical parameter for drug absorption and distribution in the body. While specific applications of this compound in marketed drugs are not widely documented, its role as a precursor highlights its importance in the broader context of pharmaceutical research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scllifesciences.com [scllifesciences.com]

- 3. mlunias.com [mlunias.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. cdn.usbio.net [cdn.usbio.net]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Purity Analysis of Ethyl 2,4-dihydroxyphenylacetate by HPLC and LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dihydroxyphenylacetate is a phenolic compound of interest in pharmaceutical and chemical research. Ensuring the purity and stability of this compound is critical for its intended application. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the purity of this compound and detecting known impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) provides a powerful tool for the identification of unknown impurities and degradation products, offering higher sensitivity and specificity.

This document provides detailed protocols for the analysis of this compound purity using both HPLC-UV and LC-MS methods. It includes procedures for sample preparation, method validation, and a discussion on potential impurities and degradation products based on the compound's chemical structure.

Potential Impurities and Degradation Products

A thorough understanding of potential impurities is crucial for developing a stability-indicating analytical method. For this compound, impurities can originate from the synthesis process or from degradation.

Process-Related Impurities:

The synthesis of this compound likely involves the Fischer esterification of 2,4-dihydroxyphenylacetic acid with ethanol (B145695) in the presence of an acid catalyst.[1][2][3][4][5] Potential process-related impurities include:

-

2,4-Dihydroxyphenylacetic acid: Unreacted starting material.

-

Diethyl ether: A potential by-product from the reaction of ethanol with the acid catalyst.

-

Polymers or condensation products: Arising from side reactions of the starting material or product under acidic and heated conditions.

Degradation Products:

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.[6] Based on the structure of this compound, the primary degradation pathways are expected to be hydrolysis of the ester and oxidation of the dihydroxy-phenyl ring.

-

Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed to form 2,4-dihydroxyphenylacetic acid and ethanol .[7][8]

-

Oxidation: The 2,4-dihydroxy-phenyl moiety (a resorcinol (B1680541) structure) is susceptible to oxidation, especially in the presence of oxidizing agents, light, or heat. This can lead to the formation of colored quinone-type species and other oxidative degradation products. The aerobic biodegradation of phenols often proceeds through the formation of catechol, which is then further degraded.[9][10]

HPLC-UV Method for Purity Assay

This method is suitable for the quantitative determination of this compound purity and for monitoring the presence of known impurities.

3.1. Experimental Protocol: HPLC-UV

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25.1-30 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 280 nm |

| Run Time | 30 minutes |

Reagent and Sample Preparation:

-

Mobile Phase Preparation:

-

Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water, mix well, and degas.

-

Mobile Phase B: Use HPLC-grade acetonitrile.

-

-

Standard Solution Preparation (100 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve in 100 mL of methanol (B129727) in a volumetric flask to obtain a stock solution of 100 µg/mL.

-

Prepare working standards by diluting the stock solution with the initial mobile phase composition (80% A: 20% B).

-

-

Sample Solution Preparation (100 µg/mL):

-

Accurately weigh 10 mg of the this compound sample.

-

Dissolve in 100 mL of methanol in a volumetric flask.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

3.2. Method Validation Summary

The HPLC-UV method should be validated according to ICH guidelines. The following table summarizes typical acceptance criteria for method validation parameters.

| Validation Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.999 |

| Linear Range | 1 - 200 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. |

3.3. HPLC-UV Experimental Workflow

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 637. The transmission of polar effects through aromatic systems. Part III. Hammett σ-constants - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. The products which are formed when ethyl phenylacetate is hydrolyzed with.. [askfilo.com]

- 9. Determination of phenol biodegradation pathways in three psychrotolerant yeasts, Candida subhashii A011, Candida oregonensis B021 and Schizoblastosporion starkeyi-henricii L012, isolated from Rucianka peatland - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects [mdpi.com]

Application Notes: Evaluating the Bioactivity of Ethyl 2,4-dihydroxyphenylacetate in Cell-Based Assays

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. kamiyabiomedical.com [kamiyabiomedical.com]

- 4. doc.abcam.com [doc.abcam.com]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 4.4. Nitric Oxide (NO) Assay [bio-protocol.org]

- 10. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

Application Notes and Protocols for Ethyl 2,4-dihydroxyphenylacetate in Enzyme Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Ethyl 2,4-dihydroxyphenylacetate as an enzyme inhibitor, drawing upon evidence from structurally related compounds. Detailed protocols for key enzyme inhibition assays are provided to facilitate the investigation of its efficacy.

Introduction

This compound is a phenolic compound that holds promise as a modulator of enzyme activity. Its core structure, the 2,4-dihydroxyphenyl moiety (resorcinol functionality), is a well-established pharmacophore in a variety of enzyme inhibitors. This structural feature is particularly prevalent in inhibitors of tyrosinase and α-glucosidase, suggesting that this compound may exhibit similar inhibitory properties. These enzymes are significant targets in the cosmetic and pharmaceutical industries for the management of hyperpigmentation and type 2 diabetes, respectively.

Potential Applications in Enzyme Inhibition

Based on the inhibitory activities of structurally analogous compounds, this compound is a promising candidate for the inhibition of the following enzymes:

-

Tyrosinase: This copper-containing enzyme is a key regulator of melanin (B1238610) biosynthesis. Inhibitors of tyrosinase are sought after for applications in skin lightening and the treatment of hyperpigmentation disorders. The 2,4-dihydroxy substitution pattern is a known feature of potent tyrosinase inhibitors.

-

α-Glucosidase: This enzyme is involved in the breakdown of carbohydrates in the small intestine. Its inhibition can delay glucose absorption, a therapeutic strategy for managing postprandial hyperglycemia in patients with type 2 diabetes. Derivatives of the structurally similar 3,4-dihydroxyphenylacetic acid have demonstrated outstanding α-glucosidase inhibition.[1]

-

Carbonic Anhydrase: This class of metalloenzymes plays a crucial role in pH regulation and other physiological processes. While direct evidence for this compound is limited, various phenolic compounds have been shown to inhibit carbonic anhydrase isoforms.[2]

Quantitative Data Summary of Structurally Similar Compounds

To provide a comparative context for the potential inhibitory activity of this compound, the following table summarizes the IC50 values of related compounds against various enzymes.

| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |

| 2,2′,4,4′-Tetrahydroxychalcone | Mushroom Tyrosinase | 0.07 | Kojic Acid | - |

| 2,4-Dihydroxycinnamides | Mushroom Tyrosinase | 0.0112 - 0.16 | Kojic Acid | - |

| 3,4-Dihydroxyphenylacetic Acid Derivative 5 | α-Glucosidase | 12.84 ± 0.52 | Acarbose | 873.34 ± 1.67 |

| 3,4-Dihydroxyphenylacetic Acid Derivative 4 | α-Glucosidase | 13.64 ± 0.58 | Acarbose | 873.34 ± 1.67 |

| Phenolic Compounds | hCA I | 1.07 - 4003 | - | - |

| Phenolic Compounds | hCA II | 0.09 - 31.5 | - | - |

Note: The data presented is for structurally related compounds and should be used as a guide for investigating this compound.

Experimental Protocols

Tyrosinase Inhibition Assay

This protocol outlines a colorimetric method to assess the inhibitory effect of this compound on mushroom tyrosinase activity, using L-DOPA as a substrate.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

This compound

-

Kojic acid (positive control)

-

Sodium phosphate (B84403) buffer (0.1 M, pH 6.8)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer.

-

Prepare a stock solution of L-DOPA in sodium phosphate buffer.

-

Prepare a stock solution of this compound in DMSO. Create serial dilutions in the buffer to achieve a range of test concentrations. The final DMSO concentration should not exceed 1%.

-

Prepare a stock solution of kojic acid in the buffer for use as a positive control.

-

-

Assay in 96-well Plate:

-

Add 40 µL of sodium phosphate buffer to each well.

-

Add 40 µL of the test sample solution (this compound at various concentrations), positive control (kojic acid), or buffer (for the negative control).

-

Add 40 µL of the tyrosinase solution to each well.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 30 minutes.

-

-

Calculation of Inhibition:

-

Calculate the rate of reaction (slope) for each well.

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Sample) / Rate of Negative Control] x 100

-

-

IC50 Determination:

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

-

Workflow for Tyrosinase Inhibition Assay

References

- 1. Design, synthesis, molecular docking study, and α-glucosidase inhibitory evaluation of novel hydrazide-hydrazone derivatives of 3,4-dihydroxyphenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl 2,4-dihydroxyphenylacetate as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 2,4-dihydroxyphenylacetate as a versatile intermediate in pharmaceutical synthesis, with a focus on the preparation of bioactive coumarin (B35378) derivatives. Detailed protocols and relevant biological data are provided to facilitate its use in drug discovery and development.

Introduction

This compound is a phenolic compound that serves as a valuable building block in organic synthesis.[1] Its chemical structure, featuring a reactive resorcinol (B1680541) moiety and an ester functional group, makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds with significant pharmacological potential. Notably, it is a key starting material for the synthesis of 7,8-dihydroxycoumarin derivatives, a class of compounds known for their antioxidant, anti-inflammatory, and anticancer activities.[2][3][4]

Chemical and Physical Properties

| Property | Value |

| CAS Number | 67828-62-0 |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| Appearance | Off-white to light yellow powder |

| Purity | ≥98% |

| Storage | Store at -20°C under an inert atmosphere |

Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical research is its use as a precursor for the synthesis of coumarin derivatives through the Pechmann condensation.[5] Coumarins are a prominent class of benzopyrones found in many plants and possess a wide range of biological activities.[6] The 7,8-dihydroxy substitution pattern, derived from this compound, is particularly significant for conferring potent antioxidant and anti-inflammatory properties.[3][4]

2.1. Synthesis of 7,8-Dihydroxycoumarin Derivatives

The Pechmann condensation is an acid-catalyzed reaction between a phenol (B47542) and a β-ketoester to form a coumarin.[5] In the case of this compound, the resorcinol-like ring readily undergoes cyclization with a suitable β-ketoester to yield a 7,8-dihydroxycoumarin.

Logical Relationship: Synthesis of 7,8-Dihydroxy-4-methylcoumarin (B1670369)

Caption: Pechmann condensation of this compound.

Experimental Protocols

3.1. General Protocol for the Synthesis of 7,8-Dihydroxy-4-methylcoumarin via Pechmann Condensation

This protocol is based on established procedures for the Pechmann condensation of resorcinols with ethyl acetoacetate.[7][8][9]

Materials:

-

This compound

-

Ethyl acetoacetate

-

Concentrated sulfuric acid (or Amberlyst-15 as a solid acid catalyst)

-

Ice-water bath

-

Round bottom flask

-

Magnetic stirrer and hotplate

-

Reflux condenser (optional)

-

Filtration apparatus

Procedure:

-

In a 100 mL round bottom flask, combine this compound (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Slowly add concentrated sulfuric acid (5-10 eq) to the mixture while stirring in an ice-water bath to control the initial exothermic reaction.

-

After the addition of acid, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Gently heat the mixture to 60-70°C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, carefully pour the reaction mixture into a beaker containing crushed ice.

-

A solid precipitate of 7,8-dihydroxy-4-methylcoumarin will form.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from ethanol to obtain the purified 7,8-dihydroxy-4-methylcoumarin.

Alternative Procedure using a Solid Acid Catalyst:

-

Combine this compound (1 mmol), ethyl acetoacetate (1.1 mmol), and Amberlyst-15 (10 mol%) in a round bottom flask.[8]

-

Heat the solvent-free mixture in an oil bath at 110°C with stirring for the required time (monitor by TLC).[8]

-

After the reaction is complete, cool the mixture and add ethanol to dissolve the product.

-

Filter to remove the Amberlyst-15 catalyst. The catalyst can be washed with ethanol, dried, and reused.

-

Evaporate the ethanol from the filtrate to obtain the crude product.

-

Recrystallize the crude product from ethanol.

Expected Yield: Based on analogous reactions with resorcinol, yields for the Pechmann condensation can range from moderate to excellent (40-95%), depending on the specific reaction conditions and catalyst used.[7][8]

Characterization Data for 7,8-Dihydroxy-4-methylcoumarin:

-

Appearance: Pale yellow solid.

-

Spectroscopic Data: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Biological Activities and Signaling Pathways of 7,8-Dihydroxycoumarin Derivatives

Derivatives of 7,8-dihydroxycoumarin have been shown to possess a range of biological activities that are of interest in drug development.

4.1. Antioxidant Activity 7,8-dihydroxycoumarins are potent antioxidants due to the catechol-like arrangement of the hydroxyl groups, which enables them to effectively scavenge free radicals.[1][3]

Quantitative Data on Antioxidant Activity of a 7,8-Dihydroxycoumarin Derivative [1]

| Assay | IC₅₀ (mg/mL) of 7,8-dihydroxy-3-(4-methylphenyl) coumarin | IC₅₀ (mg/mL) of Gallic Acid (Standard) |

| DPPH Radical Scavenging | 0.076 ± 0.003 | 0.075 ± 0.005 |

4.2. Anti-inflammatory Activity The anti-inflammatory effects of 7,8-dihydroxycoumarin derivatives are mediated, in part, through the inhibition of pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways.[10] These pathways are crucial in the cellular response to inflammatory stimuli like TNF-α.

Signaling Pathway: Anti-inflammatory Action of 7,8-Dihydroxycoumarin Derivatives

References

- 1. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 2. 7,8-Dihydroxycoumarin exerts antitumor potential on DMBA-induced mammary carcinogenesis by inhibiting ERα, PR, EGFR, and IGF1R: involvement of MAPK1/2-JNK1/2-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antioxidative and lipid lowering effects of 7,8-dihydroxy-3- (4-methylphenyl) coumarin in hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. ijisrt.com [ijisrt.com]

- 8. scispace.com [scispace.com]

- 9. iiste.org [iiste.org]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Screening the Bioactivity of Novel Phenolic Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic esters are a diverse class of compounds that have garnered significant interest in drug discovery due to their wide range of potential therapeutic activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects. The initial screening of novel phenolic esters is a critical step in identifying promising lead compounds for further development. This document provides a comprehensive guide to the experimental design for screening the bioactivity of these compounds, offering detailed protocols for a tiered screening approach.

A multi-tiered screening strategy is recommended to efficiently evaluate the bioactivity of novel phenolic esters. This approach begins with broad, rapid in vitro assays to assess antioxidant potential, followed by more specific enzyme inhibition and cell-based assays to investigate anti-inflammatory and cytotoxic effects. This systematic process allows for the prioritization of compounds with the most promising therapeutic profiles.

Experimental Workflow

The overall workflow for screening the bioactivity of novel phenolic esters is depicted below. This workflow ensures a systematic evaluation, starting from fundamental antioxidant properties and progressing to more complex cellular activities.

Caption: A tiered approach for screening novel phenolic esters.

Data Presentation: Summary of Bioactivities

The following tables summarize hypothetical quantitative data for a series of novel phenolic esters (PE1-PE5) compared to standard reference compounds.

Table 1: Antioxidant Activity

| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |

| PE1 | 15.2 ± 1.1 | 8.5 ± 0.7 |

| PE2 | 28.9 ± 2.3 | 15.1 ± 1.3 |

| PE3 | 8.7 ± 0.9 | 4.2 ± 0.5 |

| PE4 | 45.1 ± 3.8 | 22.8 ± 2.1 |

| PE5 | 12.5 ± 1.0 | 6.9 ± 0.6 |

| Ascorbic Acid | 5.6 ± 0.4 | 2.1 ± 0.2 |

| Trolox | 7.2 ± 0.6 | 3.5 ± 0.3 |

Table 2: Enzyme Inhibitory Activity

| Compound | AChE Inhibition IC50 (µM) | LOX Inhibition IC50 (µM) |

| PE1 | 35.4 ± 2.9 | 18.7 ± 1.5 |

| PE2 | > 100 | 45.2 ± 3.9 |

| PE3 | 12.8 ± 1.1 | 9.1 ± 0.8 |

| PE4 | 85.2 ± 7.1 | 62.5 ± 5.4 |

| PE5 | 22.1 ± 1.8 | 14.3 ± 1.2 |

| Galantamine | 1.5 ± 0.2 | - |

| Quercetin | - | 5.8 ± 0.5 |

Table 3: Anti-Inflammatory and Cytotoxic Activity

| Compound | NO Production Inhibition IC50 (µM) in RAW 264.7 | Cytotoxicity (MTT) IC50 (µM) in HEK293 | Selectivity Index (SI) |

| PE1 | 25.8 ± 2.2 | > 200 | > 7.7 |

| PE2 | 55.1 ± 4.7 | > 200 | > 3.6 |

| PE3 | 15.3 ± 1.3 | 150.2 ± 12.5 | 9.8 |

| PE4 | 78.9 ± 6.5 | > 200 | > 2.5 |

| PE5 | 18.9 ± 1.6 | 185.7 ± 15.1 | 9.8 |

| Dexamethasone | 0.1 ± 0.01 | > 100 | > 1000 |

Selectivity Index (SI) = Cytotoxicity IC50 / Anti-inflammatory IC50

Experimental Protocols

Tier 1: Antioxidant Screening

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1][2][3]

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1]

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in the dark at 4°C.[1]

-

Test Compounds and Standard (Ascorbic Acid/Trolox): Prepare stock solutions (e.g., 1 mg/mL) in methanol and make serial dilutions.

-

-

Assay Procedure:

-

Data Analysis:

-

Calculate the percentage of scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] x 100.

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the compound concentration.

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [5][6][7]

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.[5]

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[5]

-

Potassium Persulfate Solution (2.45 mM): Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.

-

ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5][6] Dilute the working solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

-

Test Compounds and Standard (Trolox): Prepare stock solutions and serial dilutions in ethanol.

-

-

Assay Procedure:

-

Data Analysis:

-